molecular formula C15H19NO6 B13499923 2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid CAS No. 777946-62-0

2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B13499923
CAS No.: 777946-62-0
M. Wt: 309.31 g/mol
InChI Key: GONCRVQCEBCTIM-UHFFFAOYSA-N
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Description

2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid is a complex organic compound that features a unique structure combining an indane moiety with a tert-butoxycarbonyl (Boc) protected amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps. One common approach starts with the preparation of the 1,3-dioxaindan-5-ylmethyl intermediate, which is then reacted with tert-butoxycarbonyl chloride to introduce the Boc protecting group. The final step involves the coupling of this intermediate with glycine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amino acid moiety, which can then participate in biochemical reactions. The indane moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-{[(1,3-Dioxaindan-5-yl)methyl]amino}acetic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}propionic acid: Similar structure but with a propionic acid moiety instead of glycine.

Uniqueness

The uniqueness of 2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid lies in its combination of the indane moiety with a Boc-protected amino acid, providing both stability and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

777946-62-0

Molecular Formula

C15H19NO6

Molecular Weight

309.31 g/mol

IUPAC Name

2-[1,3-benzodioxol-5-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C15H19NO6/c1-15(2,3)22-14(19)16(8-13(17)18)7-10-4-5-11-12(6-10)21-9-20-11/h4-6H,7-9H2,1-3H3,(H,17,18)

InChI Key

GONCRVQCEBCTIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC2=C(C=C1)OCO2)CC(=O)O

Origin of Product

United States

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